3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group. Its molecular formula is C14H21ClN4O2, and it has a molecular weight of 312.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 6-chloro-pyrimidine-4-thiol with piperidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia (NH3), primary amines, or thiols are used under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (PKB or Akt) and have shown significant activity in cellular assays.
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound is structurally similar and serves as a versatile small molecule scaffold in research.
Uniqueness
3-(6-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group. This unique structure allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H22ClN3O2S |
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Molecular Weight |
343.9 g/mol |
IUPAC Name |
tert-butyl 3-[(6-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-6-4-5-11(8-19)9-22-13-7-12(16)17-10-18-13/h7,10-11H,4-6,8-9H2,1-3H3 |
InChI Key |
KGVAOOUOQPKNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC(=NC=N2)Cl |
Origin of Product |
United States |
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